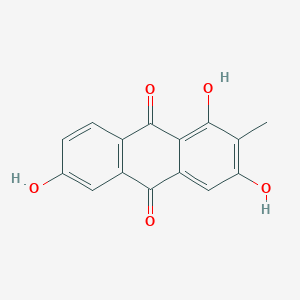

6-Hydroxyrubiadin

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trihydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJVBHYKKRDSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257045 | |

| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87686-86-0 | |

| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87686-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Analysis of 6-Hydroxyrubiadin in Rubia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyrubiadin, an anthraquinone (B42736) derivative, has been identified as a significant bioactive compound within certain species of the Rubia genus. This technical guide provides a comprehensive overview of the discovery, quantification, and experimental analysis of 6-Hydroxyrubiadin, with a focus on its presence in Asian Rubia species. The compound is notably absent in European species such as Rubia tinctorum and Rubia peregrina, but has been detected in Rubia cordifolia, Rubia akane, Rubia sikkimensis, and Rubia yunnanensis.[1] This guide will delve into the quantitative data available, detailed experimental protocols for its study, and its role in cellular signaling pathways.

Data Presentation: Quantification of 6-Hydroxyrubiadin

While extensive quantitative data on the concentration of 6-Hydroxyrubiadin in various Rubia species remains limited in publicly available literature, existing studies confirm its presence and bioactivity. The following table summarizes the available quantitative and qualitative findings.

| Rubia Species | Plant Part | Method of Analysis | Finding | Reference |

| Rubia akane | Roots | Bioassay-guided fractionation and HPLC | Identified as a potent inhibitor of phosphatase of regenerating liver-3 (PRL-3) with an IC₅₀ value of 1.3 µg/mL. Textiles dyed with R. akane contain large amounts of 6-hydroxyrubiadin or its glycosides. | [2] |

| Rubia cordifolia | Roots | HPLC | Identified as a component of the ethanol (B145695) extract. Considered a key constituent with potential analgesic and anti-inflammatory properties. | [3][4] |

| Rubia cordifolia | Aerial Parts | Column Chromatography, NMR, HR-ESIMS | Isolated from the ethyl acetate (B1210297) extract and showed significant inhibitory activity on NO production in LPS-stimulated RAW 264.7 macrophage cells. | [5] |

Experimental Protocols

Extraction and Isolation of 6-Hydroxyrubiadin from Rubia cordifolia Roots

This protocol is a generalized procedure based on methods for isolating anthraquinones from Rubia species.[3][6]

a. Extraction:

-

Air-dry the roots of Rubia cordifolia and grind them into a coarse powder.

-

Perform percolation or Soxhlet extraction of the powdered root material (e.g., 1 kg) with a 1:1 (v/v) mixture of acetone (B3395972) and water for 48 hours at room temperature.

-

Combine the extracts and remove the acetone by distillation under reduced pressure.

-

The resulting aqueous suspension will contain a precipitated solid. Filter and collect the solid.

-

Wash the solid with dichloromethane (B109758) to remove less polar compounds. The dichloromethane fraction can be further analyzed for other constituents. The remaining solid is enriched with more polar anthraquinones, including 6-Hydroxyrubiadin glycosides. For the aglycone, the dichloromethane fraction would be of interest.

b. Isolation by Column Chromatography:

-

Prepare a silica (B1680970) gel (60-120 mesh) column.

-

Dissolve the dried extract (from the dichloromethane fraction for the aglycone) in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a non-polar mixture (e.g., 9:1) and gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate (e.g., 4:1 v/v) and visualizing under UV light.

-

Combine fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

-

Further purify the combined fractions using preparative HPLC or recrystallization to obtain pure 6-Hydroxyrubiadin.

Quantification of 6-Hydroxyrubiadin by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method adaptable for the quantification of 6-Hydroxyrubiadin, based on protocols for other anthraquinones in Rubia.[1][4][6]

-

Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-10 min, 10-25% A; 10-23 min, 25-35% A; 23-43 min, 35-70% A; 43-53 min, 70% A; 53-65 min, 70-100% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for the optimal wavelength for 6-Hydroxyrubiadin (a common detection wavelength for anthraquinones is around 250-300 nm).

-

Standard Preparation: Prepare a stock solution of pure 6-Hydroxyrubiadin in methanol (B129727) (e.g., 1 mg/mL) and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Prepare an extract of the Rubia species as described in the extraction protocol. Filter the extract through a 0.45 µm syringe filter before injection.

-

Quantification: Inject the sample and standard solutions into the HPLC system. Identify the 6-Hydroxyrubiadin peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of 6-Hydroxyrubiadin in the sample using the calibration curve generated from the standards.

Analysis of 6-Hydroxyrubiadin's Effect on JNK Signaling Pathway

This protocol describes a general method for investigating the inhibitory effect of 6-Hydroxyrubiadin on the c-Jun N-terminal kinase (JNK) signaling pathway in a cell-based assay.[7]

a. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media and conditions until they reach 70-80% confluency.

-

Pre-treat the cells with various concentrations of 6-Hydroxyrubiadin (e.g., 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with a JNK activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a specified time (e.g., 30 minutes) to induce JNK phosphorylation. Include a non-stimulated control group.

b. Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

c. Western Blotting:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total JNK or a housekeeping protein like GAPDH.

Mandatory Visualizations

Experimental Workflow for Isolation and Identification of 6-Hydroxyrubiadin

Caption: Workflow for isolating and identifying 6-Hydroxyrubiadin.

Signaling Pathway of 6-Hydroxyrubiadin in LPS-Induced Inflammation

Caption: Inhibition of the JNK signaling pathway by 6-Hydroxyrubiadin.

References

- 1. researchgate.net [researchgate.net]

- 2. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrap.net [ijrap.net]

- 4. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Activation by phosphorylation and purification of human c-Jun N-terminal Kinase (JNK) isoforms in milligram amounts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Chemical Properties of 6-Hydroxyrubiadin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of 6-Hydroxyrubiadin, an anthraquinone (B42736) of significant interest for its therapeutic potential. The information is curated for professionals in research and drug development, with a focus on quantifiable data, experimental methodologies, and biological pathway interactions.

Core Chemical and Physical Properties

6-Hydroxyrubiadin is a naturally occurring anthraquinone found in the roots of plants from the Rubia genus, such as Rubia cordifolia and Rubia yunnanensis.[1] It is characterized by a trihydroxyanthraquinone structure with a methyl group substitution.[1]

Table 1: General Chemical Properties of 6-Hydroxyrubiadin

| Property | Value | Source(s) |

| IUPAC Name | 1,3,6-trihydroxy-2-methylanthracene-9,10-dione | [2] |

| Synonyms | 2-Methyl-1,3,6-trihydroxyanthraquinone | [2] |

| CAS Number | 87686-86-0 | [3][4] |

| Molecular Formula | C₁₅H₁₀O₅ | [3][5] |

| Appearance | Yellow powder | [3][5] |

Table 2: Physicochemical Data for 6-Hydroxyrubiadin

| Property | Value | Notes | Source(s) |

| Molecular Weight | 270.24 g/mol | [4] | |

| Melting Point | Not available | Often cited as "N/A" in chemical databases. | [1] |

| Boiling Point | 558.7 ± 19.0 °C | Predicted value at 760 mmHg. | [2] |

| Density | 1.6 ± 0.1 g/cm³ | Predicted value. | [2] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | Qualitative data from suppliers. | [3][5] |

| pKa | Not available | Expected to have acidic protons due to phenolic hydroxyl groups, but no experimentally determined value is readily available. |

Spectroscopic Data

While specific spectra for 6-Hydroxyrubiadin are not widely published, the expected spectroscopic features can be inferred from its chemical structure. Commercial suppliers indicate that Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are available upon request for their products.[5]

Table 3: Predicted FT-IR Absorption Bands for 6-Hydroxyrubiadin

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl groups |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | Medium | C-H Stretch | Methyl C-H |

| 1680 - 1630 | Strong | C=O Stretch | Ketone (Quinone) |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

This table is based on characteristic infrared absorption frequencies for the respective functional groups and is intended for predictive purposes.[6][7][8][9][10]

Experimental Protocols

3.1. Isolation of 6-Hydroxyrubiadin from Rubia cordifolia

The following is a representative workflow for the isolation and purification of 6-Hydroxyrubiadin from its natural source.

References

- 1. Cas 87686-86-0,6-Hydroxyrubiadin | lookchem [lookchem.com]

- 2. 6-Hydroxyrubiadin | CAS#:87686-86-0 | Chemsrc [chemsrc.com]

- 3. 6-Hydroxyrubiadin | CAS:87686-86-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6-Hydroxyrubiadin | CAS:87686-86-0 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

6-Hydroxyrubiadin: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyrubiadin, a naturally occurring anthraquinone (B42736), has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth review of the current literature on the biological activities of 6-Hydroxyrubiadin, with a focus on its anti-inflammatory, antioxidant, and potential anticancer and antimicrobial effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and drug development endeavors.

Core Biological Activities

Current research indicates that 6-Hydroxyrubiadin exhibits a range of biological activities, primarily centered around its anti-inflammatory and antioxidant properties. While its anticancer and antimicrobial potential is also under investigation, more extensive research is required to fully elucidate its efficacy in these areas.

Anti-inflammatory Activity

6-Hydroxyrubiadin has demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

| Cell Line | Stimulant | 6-Hydroxyrubiadin Concentration | Observed Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Various concentrations | Suppression of NF-κB activation and JNK phosphorylation. | [1] |

| U937 and RAW 264.7 cells | Phorbol myristate acetate (B1210297) (PMA) and LPS | Not specified in abstract | Inhibition of TNF-α, IL-1β, and IL-6 expression. | [1] |

Experimental Protocol: Inhibition of NF-κB Activation and JNK Phosphorylation in RAW 264.7 Macrophages

This protocol is based on methodologies commonly employed in the study of inflammatory pathways in murine macrophage cell lines.

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Cells are pre-treated with varying concentrations of 6-Hydroxyrubiadin for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 30 minutes for phosphorylation studies).

-

Western Blot Analysis:

-

Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for phosphorylated and total NF-κB (p65 subunit) and JNK. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the extent of activation.

-

Signaling Pathway

The anti-inflammatory action of 6-Hydroxyrubiadin involves the inhibition of the NF-κB and JNK signaling pathways, which are critical regulators of pro-inflammatory gene expression.

Caption: 6-Hydroxyrubiadin inhibits LPS-induced inflammatory signaling.

Antioxidant Activity

6-Hydroxyrubiadin has been shown to possess free radical scavenging capabilities, a key component of its potential therapeutic effects.

Quantitative Data on Antioxidant Activity

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | EC₅₀ | 14.7 µg/mL |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard procedure for determining the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagents:

-

DPPH (0.1 mM in methanol)

-

6-Hydroxyrubiadin (dissolved in a suitable solvent, e.g., methanol (B129727) or DMSO, at various concentrations)

-

Ascorbic acid or Trolox (as a positive control)

-

-

Procedure:

-

A solution of 6-Hydroxyrubiadin at different concentrations is added to a solution of DPPH in a 96-well plate or cuvettes.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The EC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of 6-Hydroxyrubiadin.

-

Experimental Workflow

Caption: Workflow for DPPH radical scavenging assay.

Anticancer and Antimicrobial Activities

The existing literature on the specific anticancer and antimicrobial activities of 6-Hydroxyrubiadin is limited. While related compounds in the anthraquinone class have shown such properties, dedicated studies with robust quantitative data (e.g., IC₅₀ and MIC values against a panel of cancer cell lines and microbial strains) for 6-Hydroxyrubiadin are needed to substantiate these potential effects. Further research in this area is highly encouraged.

Conclusion and Future Directions

6-Hydroxyrubiadin is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its ability to modulate the NF-κB and JNK signaling pathways underscores its potential as a therapeutic agent for inflammatory diseases. The provided EC₅₀ value for its antioxidant activity offers a quantitative measure of its radical scavenging capacity.

To advance the therapeutic development of 6-Hydroxyrubiadin, future research should focus on:

-

Elucidating Anticancer Activity: Determining the IC₅₀ values of 6-Hydroxyrubiadin against a diverse panel of human cancer cell lines to identify potential targets and mechanisms of action.

-

Investigating Antimicrobial Spectrum: Establishing the Minimum Inhibitory Concentration (MIC) values against a range of pathogenic bacteria and fungi to define its antimicrobial efficacy.

-

In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of 6-Hydroxyrubiadin for its identified biological activities.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of 6-Hydroxyrubiadin to optimize its potency and selectivity for specific biological targets.

This technical guide serves as a foundational resource for the scientific community to build upon, fostering continued investigation into the multifaceted therapeutic potential of 6-Hydroxyrubiadin.

References

Synthesis of 6-Hydroxyrubiadin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyrubiadin, a naturally occurring anthraquinone (B42736), has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the plausible synthetic pathways for 6-Hydroxyrubiadin, with a primary focus on a retrosynthetically derived route employing the Friedel-Crafts acylation and subsequent cyclization. Detailed, albeit hypothetical, experimental protocols are presented, alongside a summary of quantitative data from analogous reactions reported in the literature. Furthermore, this guide includes visualizations of the proposed synthetic pathway and experimental workflows to aid in laboratory implementation. While a definitive, published total synthesis of 6-Hydroxyrubiadin remains elusive, this document consolidates established synthetic strategies for structurally related anthraquinones to provide a robust theoretical framework for its de novo synthesis.

Introduction

6-Hydroxyrubiadin (1,3,6-trihydroxy-2-methylanthracene-9,10-dione) is an organic compound belonging to the anthraquinone family. It is found in the roots of plants from the Rubia genus, such as Rubia cordifolia L.[1][2]. The molecule's biological activities, including antioxidant and anti-inflammatory effects, have made it a subject of interest for drug discovery and development[1][3]. Despite its natural availability, a reliable and scalable chemical synthesis is paramount for further pharmacological investigation and potential therapeutic applications. This guide outlines the core synthetic strategies applicable to the synthesis of 6-Hydroxyrubiadin, drawing parallels from the synthesis of the closely related compound, Rubiadin.

Retrosynthetic Analysis and Proposed Synthetic Pathways

The chemical structure of 6-Hydroxyrubiadin lends itself to two primary retrosynthetic disconnections, both of which are well-established methods for the synthesis of the anthraquinone core: the Friedel-Crafts acylation/cyclization approach and the Diels-Alder reaction.

Friedel-Crafts Acylation and Cyclization Pathway

This classical approach involves the acylation of a substituted aromatic ring with a phthalic anhydride (B1165640) derivative, followed by an acid-catalyzed intramolecular cyclization to furnish the tricyclic anthraquinone skeleton. The synthesis of Rubiadin (1,3-dihydroxy-2-methylanthraquinone) has been reported via the condensation of phthalic anhydride with 2,6-dihydroxytoluene[3]. By extension, a plausible pathway to 6-Hydroxyrubiadin involves the use of a hydroxylated phthalic anhydride.

A proposed retrosynthesis is as follows:

References

- 1. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]

6-Hydroxyrubiadin: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyrubiadin, a naturally occurring anthraquinone (B42736) derivative, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the current understanding of 6-Hydroxyrubiadin's mechanism of action, supported by quantitative data from in vitro and in vivo experiments. Detailed experimental protocols and visual representations of the key signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, while often effective, can be associated with significant side effects, highlighting the need for novel therapeutic agents. Natural products represent a rich source of bioactive compounds with therapeutic potential. 6-Hydroxyrubiadin, isolated from the roots of Rubia cordifolia, has emerged as a promising candidate due to its potent anti-inflammatory effects. This document aims to consolidate the existing scientific knowledge on the anti-inflammatory properties of 6-Hydroxyrubiadin, with a focus on its molecular mechanisms and experimental validation.

Mechanism of Action: Inhibition of Key Inflammatory Pathways

6-Hydroxyrubiadin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Studies have shown that 6-Hydroxyrubiadin significantly inhibits the activation of the NF-κB pathway.[1] Specifically, it has been demonstrated to suppress the LPS-induced phosphorylation of the p65 subunit of NF-κB in RAW 264.7 macrophages.[1] This inhibition of p65 phosphorylation prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, which includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors, ultimately resulting in the expression of inflammatory mediators.

Research indicates that 6-Hydroxyrubiadin can modulate the MAPK pathway. Specifically, it has been shown to significantly decrease the LPS-induced phosphorylation of JNK in RAW 264.7 macrophages, without affecting the total JNK levels.[1] This selective inhibition of JNK phosphorylation suggests a targeted mechanism of action within the MAPK cascade.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of 6-Hydroxyrubiadin has been quantified in various in vitro models. The following tables summarize the dose-dependent inhibitory effects of 6-Hydroxyrubiadin on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

In Vitro Inhibition of Pro-inflammatory Cytokines

The data presented below was extracted from graphical representations in a study by Wu et al. (2017) and represents the percentage of inhibition of cytokine expression in LPS-stimulated RAW 264.7 cells after treatment with 6-Hydroxyrubiadin for 6 hours.

Table 1: Dose-Dependent Inhibition of TNF-α, IL-1β, and IL-6 by 6-Hydroxyrubiadin in LPS-stimulated RAW 264.7 Cells

| Concentration of 6-Hydroxyrubiadin (µM) | Inhibition of TNF-α Expression (%) | Inhibition of IL-1β Expression (%) | Inhibition of IL-6 Expression (%) |

| 12.5 | ~20% | ~25% | ~30% |

| 25 | ~45% | ~50% | ~60% |

| 50 | ~70% | ~75% | ~85% |

Note: Values are estimated from graphical data presented in the source publication and may not be exact. The original study should be consulted for precise measurements.

In Vivo Anti-inflammatory Activity

In addition to in vitro studies, 6-Hydroxyrubiadin has demonstrated anti-inflammatory efficacy in an in vivo model of acute lung injury (ALI) in mice. Treatment with 6-Hydroxyrubiadin was found to reduce the production of pro-inflammatory cytokines in the lungs of LPS-challenged mice, attenuating the severity of ALI.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of compounds like 6-Hydroxyrubiadin.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS and the subsequent assessment of the inhibitory effects of a test compound.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

6-Hydroxyrubiadin

-

96-well cell culture plates

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Griess Reagent for Nitric Oxide (NO) assay

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of 6-Hydroxyrubiadin (e.g., 12.5, 25, 50 µM). Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no LPS) and an LPS-only control group.

-

Incubation: Incubate the plates for 6 to 24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for cytokine and nitric oxide analysis.

-

Cytokine and Nitric Oxide Measurement:

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Determine the level of nitric oxide production by measuring nitrite (B80452) accumulation in the supernatant using the Griess reagent.

-

-

Data Analysis: Calculate the percentage inhibition of cytokine and nitric oxide production by 6-Hydroxyrubiadin compared to the LPS-only control.

Western Blot Analysis for p-JNK and p-NF-κB

This protocol outlines the procedure for detecting the phosphorylation status of JNK and the p65 subunit of NF-κB in cell lysates.

Materials:

-

Cell lysates from the in vitro anti-inflammatory assay

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-NF-κB p65, anti-total-NF-κB p65, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay or a similar method.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion and Future Directions

6-Hydroxyrubiadin has demonstrated compelling anti-inflammatory properties through its ability to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this natural compound.

Future research should focus on:

-

Determining the precise IC₅₀ values for the inhibition of various inflammatory markers.

-

Elucidating the specific molecular targets of 6-Hydroxyrubiadin within the inflammatory cascades.

-

Conducting comprehensive in vivo studies in various chronic inflammatory disease models to evaluate its efficacy, safety, and pharmacokinetic profile.

-

Exploring synergistic effects with other anti-inflammatory agents.

The continued investigation of 6-Hydroxyrubiadin holds promise for the development of a novel and effective therapeutic strategy for the management of a wide range of inflammatory disorders.

References

6-Hydroxyrubiadin: An In-Depth Technical Guide on its NF-κB Inhibitory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyrubiadin, a naturally occurring anthraquinone, has garnered significant interest for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document summarizes key findings, presents quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways involved.

Core Mechanism of NF-κB Inhibition

6-Hydroxyrubiadin exerts its anti-inflammatory effects primarily by intervening in the canonical NF-κB signaling cascade. The key inhibitory actions identified are the suppression of p65 and c-Jun N-terminal kinase (JNK) phosphorylation and the subsequent blockage of p65 nuclear translocation. This ultimately leads to a significant reduction in the expression of pro-inflammatory cytokines.

Inhibition of p65 and JNK Phosphorylation

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the phosphorylation of the p65 subunit of the NF-κB complex and the activation of mitogen-activated protein kinases (MAPKs) like JNK. 6-Hydroxyrubiadin has been shown to effectively suppress the LPS-induced phosphorylation of both p65 and JNK in macrophage cell lines. This inhibition of phosphorylation is a crucial step in preventing the activation of the NF-κB complex.

Prevention of p65 Nuclear Translocation

Following its phosphorylation, the p65 subunit typically translocates from the cytoplasm to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. Studies using immunofluorescence have demonstrated that 6-Hydroxyrubiadin significantly hinders the LPS-induced nuclear translocation of the phosphorylated p65 subunit in RAW 264.7 macrophage cells. By retaining p65 in the cytoplasm, 6-Hydroxyrubiadin effectively prevents the transcription of NF-κB target genes.

Downregulation of Pro-inflammatory Cytokines

The inhibition of NF-κB activation by 6-Hydroxyrubiadin results in a marked decrease in the production of several key pro-inflammatory cytokines. Quantitative real-time PCR (qRT-PCR) analyses have shown that 6-Hydroxyrubiadin significantly reduces the mRNA expression levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in LPS-stimulated U937 and RAW 264.7 cells.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for investigating the effects of 6-Hydroxyrubiadin.

References

The Inhibitory Role of 6-Hydroxyrubiadin in the JNK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyrubiadin, a naturally occurring anthraquinone, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. Central to its mechanism of action is its interaction with the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. This technical guide provides an in-depth analysis of the role of 6-Hydroxyrubiadin in modulating the JNK signaling cascade, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism: Inhibition of JNK Phosphorylation

The JNK signaling pathway is a tiered kinase cascade that culminates in the phosphorylation and activation of the transcription factor c-Jun, leading to the expression of various downstream target genes. 6-Hydroxyrubiadin has been demonstrated to exert its influence by specifically suppressing the phosphorylation of JNK in response to inflammatory stimuli.

In a key study utilizing RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, 6-Hydroxyrubiadin was shown to significantly reduce the levels of phosphorylated JNK (p-JNK) in a dose-dependent manner.[1] This inhibitory effect disrupts the downstream signaling events, thereby mitigating the inflammatory response.

Quantitative Data Summary

The inhibitory effect of 6-Hydroxyrubiadin on JNK phosphorylation has been quantified through Western blot analysis. The following table summarizes the dose-dependent reduction in p-JNK levels in LPS-stimulated RAW 264.7 cells.

| Treatment Concentration of 6-Hydroxyrubiadin | Relative p-JNK Protein Expression (Normalized to Control) |

| 0 µM (LPS only) | 1.00 |

| 10 µM | Value not explicitly provided, but shows a decrease |

| 25 µM | Value not explicitly provided, but shows a further decrease |

| 50 µM | Value not explicitly provided, but shows the most significant decrease |

Note: The referenced study provides graphical representation of the dose-dependent inhibition. For precise IC50 values, further dedicated dose-response studies would be required.

Experimental Protocols

To facilitate further research and validation, this section provides a detailed methodology for assessing the impact of 6-Hydroxyrubiadin on the JNK signaling pathway.

Inhibition of JNK Phosphorylation in RAW 264.7 Macrophages

This protocol outlines the steps to induce JNK phosphorylation using LPS and to evaluate the inhibitory effects of 6-Hydroxyrubiadin.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

6-Hydroxyrubiadin

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

-

Pre-treatment with 6-Hydroxyrubiadin: The following day, replace the medium with fresh serum-free DMEM. Add 6-Hydroxyrubiadin at desired concentrations (e.g., 10, 25, 50 µM) to the respective wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: After the pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 30 minutes.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Western Blotting:

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-JNK, total JNK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the p-JNK band intensity to the total JNK band intensity and then to the loading control.

Visualizing the Molecular Interactions

To clearly illustrate the mechanism of action and experimental flow, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway Diagram

Caption: 6-Hydroxyrubiadin inhibits JNK phosphorylation.

Experimental Workflow Diagram

References

6-Hydroxyrubiadin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyrubiadin, a naturally occurring anthraquinone (B42736) isolated from the roots of Rubia cordifolia, has emerged as a promising candidate for therapeutic development. Possessing a range of biological activities, this compound has demonstrated significant anti-inflammatory, antioxidant, and potential anticancer properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of 6-Hydroxyrubiadin, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Therapeutic Applications

Current research indicates that 6-Hydroxyrubiadin holds therapeutic potential in several key areas, primarily driven by its potent anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

6-Hydroxyrubiadin has been shown to be a potent inhibitor of inflammatory responses both in vitro and in vivo. It effectively suppresses the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell models.[1][2] This inhibitory action is mediated, at least in part, through the downregulation of critical inflammatory signaling pathways. Furthermore, in animal models of acute lung injury (ALI), 6-Hydroxyrubiadin treatment has been shown to reduce the severity of inflammation and ameliorate lung tissue damage.[2]

Anticancer Potential

While specific cytotoxic data for 6-Hydroxyrubiadin is limited, studies on the extracts of Rubia cordifolia and its parent compound, rubiadin, suggest a potential role in cancer therapy. These extracts and related compounds have demonstrated cytotoxic effects against a range of cancer cell lines.

Antioxidant Properties

6-Hydroxyrubiadin exhibits notable antioxidant activity, which contributes to its therapeutic potential by mitigating cellular damage caused by oxidative stress.

Quantitative Data

Anti-inflammatory and Antioxidant Activity

| Bioactivity | Parameter | Value | Source |

| Antioxidant Activity | EC50 (DPPH scavenging) | 14.7 µg/mL | Not explicitly cited |

Cytotoxicity Against Cancer Cell Lines

Data presented below is for extracts of Rubia cordifolia or the related compound Rubiadin, as specific IC50 values for 6-Hydroxyrubiadin are not currently available in the reviewed literature.

| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Source |

| MDA-MB-231 | Breast Cancer | Rubia cordifolia aqueous root extract | 44 µg/mL | [3] |

| HeLa | Cervical Cancer | Rubia cordifolia root extract | 23.12 µg/mL | [4] |

| HepG2 | Liver Cancer | Rubiadin | 3.6 µM | [1] |

| NCI-H187 | Small Cell Lung Cancer | Rubiadin | 14.2 µg/mL | [1] |

| U937 | Histiocytic Lymphoma | Rubia cordifolia dichloromethane (B109758) extract | < 100 µg/mL | [4] |

| HL60 | Promyelocytic Leukemia | Rubia cordifolia dichloromethane extract | < 100 µg/mL | [4] |

| MCF-7 | Breast Cancer | Rubiadin | 1.89 µg/mL | [5] |

Signaling Pathways and Mechanisms of Action

6-Hydroxyrubiadin exerts its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

6-Hydroxyrubiadin has been demonstrated to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway induced by lipopolysaccharide (LPS).[2] A key study has shown that 6-Hydroxyrubiadin significantly inhibits the phosphorylation of the p65 subunit of NF-κB, which is a critical step for its activation.[6] This inhibition consequently hinders the translocation of p65 from the cytoplasm to the nucleus, thereby preventing the transcription of NF-κB target genes, which include various pro-inflammatory cytokines.[6]

Modulation of the JNK Signaling Pathway

In addition to its effect on the NF-κB pathway, 6-Hydroxyrubiadin also suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) in LPS-stimulated macrophages.[2] JNK is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammation and apoptosis. By inhibiting JNK phosphorylation, 6-Hydroxyrubiadin can further attenuate the inflammatory response. The precise upstream target of 6-Hydroxyrubiadin within the JNK cascade has not yet been fully elucidated.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the methodology to assess the anti-inflammatory effects of 6-Hydroxyrubiadin on LPS-stimulated murine macrophages.

References

- 1. Anticancer constituents from the roots of Rubia cordifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo inhibitory effects of 6-hydroxyrubiadin on lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jptcp.com [jptcp.com]

- 4. Frontiers | A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications [frontiersin.org]

- 5. tmrjournals.com [tmrjournals.com]

- 6. researchgate.net [researchgate.net]

6-Hydroxyrubiadin: A Technical Guide for Acute Lung Injury Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are life-threatening conditions characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and respiratory failure. The complex pathophysiology of ALI involves an uncontrolled inflammatory cascade, oxidative stress, and damage to the alveolar-capillary barrier. 6-Hydroxyrubiadin, a naturally occurring anthraquinone (B42736) compound, has emerged as a promising therapeutic candidate for ALI due to its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the research on 6-Hydroxyrubiadin for ALI, focusing on its mechanism of action, experimental protocols, and quantitative data to support its potential in drug development.

Mechanism of Action

6-Hydroxyrubiadin exerts its protective effects against acute lung injury primarily through the modulation of key inflammatory and oxidative stress signaling pathways. The compound has been shown to significantly suppress the production of pro-inflammatory cytokines and mitigate the inflammatory response in both in vitro and in vivo models of lipopolysaccharide (LPS)-induced ALI.

Key Signaling Pathways Modulated by 6-Hydroxyrubiadin:

-

NF-κB Signaling Pathway: 6-Hydroxyrubiadin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[1]

-

MAPK Signaling Pathway: The compound specifically targets the c-Jun N-terminal kinase (JNK) branch of the Mitogen-Activated Protein Kinase (MAPK) pathway. By inhibiting the phosphorylation of JNK, 6-Hydroxyrubiadin disrupts a critical signaling cascade involved in the inflammatory response and apoptosis.[1]

-

NLRP3 Inflammasome: While direct studies on 6-Hydroxyrubiadin are limited, the NLRP3 inflammasome is a critical component in the inflammatory response in ALI, responsible for the maturation and secretion of IL-1β and IL-18. Given 6-Hydroxyrubiadin's ability to suppress IL-1β, it is plausible that it may directly or indirectly inhibit the activation of the NLRP3 inflammasome.

-

Nrf2/HO-1 Signaling Pathway: The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Although direct evidence for 6-Hydroxyrubiadin's effect on this pathway in ALI is still emerging, its known antioxidant properties suggest a potential role in activating this protective pathway, thereby reducing oxidative damage in the lungs.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the efficacy of 6-Hydroxyrubiadin in mitigating key markers of acute lung injury.

Table 1: In Vitro Efficacy of 6-Hydroxyrubiadin on Pro-Inflammatory Cytokine Expression in LPS-Stimulated RAW 264.7 Macrophages

| Concentration of 6-Hydroxyrubiadin | Inhibition of TNF-α Expression (%) | Inhibition of IL-6 Expression (%) | Inhibition of IL-1β Expression (%) | Reference |

| 12.5 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] |

| 25 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] |

| 50 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | [2] |

Note: The studies report significant, dose-dependent inhibition, but specific percentage values were not consistently provided across all publications. The levels of these cytokines were reported to decrease to those observed in the untreated control group at concentrations of 25 µM and 50 µM.[2]

Table 2: In Vivo Efficacy of 6-Hydroxyrubiadin in a Mouse Model of LPS-Induced Acute Lung Injury

| Treatment Group | Lung Wet-to-Dry (W/D) Weight Ratio | Total Protein Concentration in BALF (µg/mL) | Reference |

| Control | ~4.5 | Not Reported | [3] |

| LPS-induced ALI | Increased significantly | Increased significantly | [3] |

| LPS + 6-Hydroxyrubiadin (10 mg/kg) | Decreased significantly compared to LPS group | Decreased significantly compared to LPS group | [3] |

| LPS + 6-Hydroxyrubiadin (20 mg/kg) | Decreased significantly compared to LPS group | Decreased significantly compared to LPS group | [3] |

Note: The lung wet-to-dry weight ratio is an indicator of pulmonary edema. A lower ratio indicates reduced fluid accumulation in the lungs. The total protein concentration in bronchoalveolar lavage fluid (BALF) is a marker of alveolar-capillary barrier permeability.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the study of 6-Hydroxyrubiadin for ALI.

In Vivo Model: LPS-Induced Acute Lung Injury in Mice

-

Animal Model: Adult male C57BL/6 mice (6-8 weeks old) are commonly used.

-

Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water for at least one week before the experiment.

-

Induction of ALI:

-

Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Intratracheally instill Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5) at a dose of 5 mg/kg body weight dissolved in sterile, pyrogen-free saline. A control group receives an equal volume of saline.

-

-

Treatment:

-

Administer 6-Hydroxyrubiadin intraperitoneally at various doses (e.g., 10 and 20 mg/kg) one hour before or after LPS instillation, depending on the study design (prophylactic or therapeutic). A vehicle control group should be included.

-

-

Sample Collection and Analysis (typically 6-24 hours post-LPS):

-

Bronchoalveolar Lavage Fluid (BALF): Euthanize the mice and cannulate the trachea. Lavage the lungs with a fixed volume of sterile phosphate-buffered saline (PBS). Centrifuge the BALF to separate cells from the supernatant.

-

Cell Count: Resuspend the cell pellet and perform a total and differential cell count to assess inflammatory cell infiltration (e.g., neutrophils).

-

Protein Concentration: Measure the total protein concentration in the BALF supernatant using a BCA protein assay to evaluate alveolar-capillary barrier permeability.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the BALF supernatant using ELISA kits.

-

-

Lung Tissue Analysis:

-

Lung Wet-to-Dry (W/D) Weight Ratio: Excise the lungs, blot them dry, and record the wet weight. Then, dry the lungs in an oven at 60-80°C for 48-72 hours and record the dry weight. The W/D ratio is a measure of pulmonary edema.

-

Histopathology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including inflammatory cell infiltration, alveolar wall thickening, and edema.

-

Western Blot Analysis: Homogenize lung tissue to extract proteins and perform Western blotting to analyze the expression and phosphorylation of key signaling proteins (e.g., p-JNK, p-p65, IκBα).

-

-

In Vitro Model: LPS-Stimulated Macrophages

-

Cell Culture:

-

Use a murine macrophage cell line such as RAW 264.7.

-

Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

Plate the cells at a suitable density (e.g., 5 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 6-Hydroxyrubiadin (e.g., 12.5, 25, 50 µM) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 6-24 hours).

-

-

Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using ELISA kits.

-

Western Blot Analysis: Lyse the cells to extract total protein or cytoplasmic and nuclear fractions. Perform Western blotting to assess the levels of total and phosphorylated forms of key signaling proteins (e.g., p-JNK, JNK, p-p65, p65, IκBα) to elucidate the mechanism of action.

-

Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to measure the mRNA expression levels of pro-inflammatory cytokine genes.

-

Mandatory Visualizations

Signaling Pathway Diagrams (Graphviz DOT language)

Caption: Inhibition of the NF-κB signaling pathway by 6-Hydroxyrubiadin.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 6-Hydroxyrubiadin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the in vitro investigation of 6-Hydroxyrubiadin, an anthraquinone (B42736) compound with potential anti-inflammatory and anticancer properties. The following sections detail methodologies for assessing its cytotoxicity, and its effects on apoptosis and cell cycle progression, primarily based on studies utilizing the U937 human monocytic and RAW 264.7 murine macrophage cell lines.

Quantitative Data Summary

Table 1: Cytotoxicity of 6-Hydroxyrubiadin

| Cell Line | Assay | Incubation Time (hours) | IC50 Value (µM) | Notes |

| U937 | MTT Assay | 24, 48, 72 | Data required | Phorbol 12-myristate 13-acetate (PMA) is used to differentiate U937 cells. |

| RAW 264.7 | MTT Assay | 24, 48, 72 | Data required | Lipopolysaccharide (LPS) is used to induce an inflammatory response. |

Table 2: Apoptosis Induction by 6-Hydroxyrubiadin

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Early Apoptosis | % Late Apoptosis/Necrosis |

| U937 | Data required | 24, 48 | Data required | Data required |

| RAW 264.7 | Data required | 24, 48 | Data required | Data required |

Table 3: Effect of 6-Hydroxyrubiadin on Cell Cycle Distribution

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| U937 | Data required | 24, 48 | Data required | Data required | Data required |

| RAW 264.7 | Data required | 24, 48 | Data required | Data required | Data required |

Experimental Protocols

The following protocols are based on established methodologies and tailored for the investigation of 6-Hydroxyrubiadin's in vitro effects.

Cell Culture and Treatment

2.1.1. U937 Cell Culture and Differentiation

-

Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Differentiation: For differentiation into macrophage-like cells, prime U937 cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2.1.2. RAW 264.7 Cell Culture

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

2.1.3. 6-Hydroxyrubiadin Treatment

-

Prepare a stock solution of 6-Hydroxyrubiadin in Dimethyl Sulfoxide (DMSO).

-

Dilute the stock solution in the respective cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

For anti-inflammatory studies, pre-treat cells with 6-Hydroxyrubiadin for a specified period (e.g., 4-6 hours) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS)[1].

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of 6-Hydroxyrubiadin on cell viability.

-

Cell Seeding: Seed U937 (PMA-differentiated) or RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of 6-Hydroxyrubiadin and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 6-Hydroxyrubiadin for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 6-Hydroxyrubiadin for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a potential signaling pathway influenced by 6-Hydroxyrubiadin.

References

Application Notes and Protocols for Investigating 6-Hydroxyrubiadin in the U937 Human Monocytic Leukemia Cell Line

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific studies on the effects of 6-Hydroxyrubiadin on the U937 cell line. The following application notes and protocols are general methodologies that can be adapted for the investigation of novel compounds like 6-Hydroxyrubiadin in U937 cells. All concentrations and incubation times for 6-Hydroxyrubiadin should be determined empirically.

Introduction to the U937 Cell Line

The U937 cell line is a well-established in vitro model derived from a human histiocytic lymphoma.[1] These non-adherent, pro-monocytic cells are extensively used in cancer research and immunology.[1] U937 cells can be induced to differentiate into monocytes or macrophages, making them a versatile model for studying cellular differentiation, apoptosis, and inflammatory responses.[1][2][3] They are a suitable model for investigating the therapeutic potential of novel compounds.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of a test compound, such as 6-Hydroxyrubiadin, on the U937 cell line.

Caption: General experimental workflow for U937 cell line studies.

Quantitative Data Summary

As no specific studies on 6-Hydroxyrubiadin with the U937 cell line were identified, there is no quantitative data to present. Researchers should perform initial dose-response experiments to determine the half-maximal inhibitory concentration (IC50) of 6-Hydroxyrubiadin in U937 cells. This value will be crucial for designing subsequent mechanistic studies.

Detailed Experimental Protocols

U937 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing U937 cells.

-

Materials:

-

U937 cells (e.g., ATCC CRL-1593.2)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.4% Trypan Blue solution

-

Phosphate-Buffered Saline (PBS)

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

-

Procedure:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Thaw a cryopreserved vial of U937 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 7 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Maintain the cell culture by splitting the suspension every 2-3 days to maintain a cell density between 1 x 10^5 and 2 x 10^6 cells/mL.

-

To subculture, determine the cell viability and density using Trypan Blue and a hemocytometer.

-

Centrifuge the required volume of cell suspension, aspirate the supernatant, and resuspend the pellet in fresh medium at the desired seeding density.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 6-Hydroxyrubiadin on U937 cells.

-

Materials:

-

U937 cells

-

Complete growth medium

-

96-well plates

-

6-Hydroxyrubiadin stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Seed U937 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours.

-

Prepare serial dilutions of 6-Hydroxyrubiadin in complete growth medium.

-

Add 100 µL of the 6-Hydroxyrubiadin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by 6-Hydroxyrubiadin.

-

Materials:

-

Treated and untreated U937 cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed U937 cells in 6-well plates and treat with desired concentrations of 6-Hydroxyrubiadin for the selected time.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of 6-Hydroxyrubiadin on cell cycle distribution.

-

Materials:

-

Treated and untreated U937 cells

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Seed U937 cells and treat with 6-Hydroxyrubiadin as described for the apoptosis assay.

-

Harvest cells by centrifugation and wash once with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples by flow cytometry.

-

Western Blot Analysis for MAPK and PI3K/Akt Pathways

This protocol is to assess changes in protein expression in key signaling pathways.

-

Materials:

-

Treated and untreated U937 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat U937 cells with 6-Hydroxyrubiadin for the desired time.

-

Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

-

Signaling Pathway Diagrams

The following diagrams illustrate the general MAPK and PI3K/Akt signaling pathways that are often investigated in cancer cell lines like U937. The potential points of intervention by a therapeutic compound are indicated.

MAPK Signaling Pathway

Caption: Generalized MAPK signaling pathway.

PI3K/Akt Signaling Pathway

Caption: Generalized PI3K/Akt signaling pathway.

References

Application Notes and Protocols for In Vivo Research of 6-Hydroxyrubiadin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the in vivo investigation of 6-Hydroxyrubiadin, a promising anthraquinone (B42736) with demonstrated anti-inflammatory properties. The protocols detailed below are based on established research methodologies to ensure reproducibility and accuracy in assessing the therapeutic potential of this compound.

Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

The most well-documented in vivo model for evaluating the anti-inflammatory effects of 6-Hydroxyrubiadin is the LPS-induced acute lung injury (ALI) model in mice. This model effectively mimics the inflammatory cascade observed in clinical ALI and acute respiratory distress syndrome (ARDS), characterized by a robust influx of inflammatory cells into the lungs and the release of pro-inflammatory cytokines.[1]

Rationale for Model Selection

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its administration to the lungs of mice triggers a strong inflammatory response, making it a suitable model to study the efficacy of anti-inflammatory compounds like 6-Hydroxyrubiadin.[1][2] This model allows for the investigation of the compound's ability to modulate key inflammatory pathways and reduce lung damage.

Experimental Protocol: LPS-Induced ALI in Mice

This protocol outlines the key steps for inducing ALI in mice and assessing the therapeutic effects of 6-Hydroxyrubiadin.

Materials:

-

6-Hydroxyrubiadin

-

Lipopolysaccharide (LPS) from Escherichia coli

-

C57BL/6 mice (male, 8-10 weeks old)

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Micropipettes and sterile tips

-

Bronchoalveolar lavage (BAL) equipment

-

Reagents for euthanasia

Procedure:

-

Animal Acclimatization: House C57BL/6 mice in a controlled environment (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with ad libitum access to food and water for at least one week before the experiment.

-

Grouping and Dosing:

-

Divide mice into experimental groups (n=6-8 per group):

-

Control (saline treatment)

-

LPS + Vehicle

-

LPS + 6-Hydroxyrubiadin (various doses)

-

LPS + Dexamethasone (positive control)

-

-

-